N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a pyrazole ring with methyl groups at positions 1 and 3, and a dimethylamino propyl side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS.ClH/c1-11-8-14(24(4)22-11)17(26)25(7-5-6-23(2)3)18-21-16-13(20)9-12(19)10-15(16)27-18;/h8-10H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPMDTVGYZVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Formation of the Final Compound:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atoms in the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives, including this compound, have shown promising results against various bacterial and fungal strains. A study reported that derivatives of pyrazole exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to lower levels depending on the specific structure of the derivative .
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| Pyrazole Derivative A | Antibacterial | 12.5 |
| Pyrazole Derivative B | Antifungal | 6.25 |
| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | TBD | TBD |
Anti-Cancer Properties
Recent investigations have suggested that pyrazole-based compounds may possess anti-cancer properties. For instance, certain pyrazole derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. The compound's structural features, such as the benzothiazole moiety, contribute to its biological activity by interacting with specific cellular targets involved in tumor growth .
Mechanistic Studies
Mechanistic studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and death. The presence of difluorobenzothiazole enhances the compound's interaction with target proteins involved in these pathways .
Fungicidal Activity
The compound has been tested for its fungicidal properties against several phytopathogenic fungi. In vitro studies have shown that pyrazole derivatives can effectively inhibit fungal growth at low concentrations, making them suitable candidates for agricultural fungicides .
| Fungi Species | Compound Tested | EC50 (µg/mL) |
|---|---|---|
| Fusarium oxysporum | This compound | TBD |
| Botrytis cinerea | Pyrazole Derivative C | 2.432 |
Herbicidal Potential
Research into the herbicidal potential of similar pyrazole compounds indicates that they may inhibit specific enzymes involved in plant growth regulation. This suggests a potential application in developing new herbicides that target weed species without affecting crop plants .
Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of advanced polymers. The unique chemical structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength .
Nanomaterials Development
The incorporation of this compound into nanomaterials has shown promise in enhancing the photophysical properties of materials used in electronics and photonics applications. The benzothiazole unit is particularly effective in improving light absorption characteristics .
Mechanism of Action
The mechanism of action of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s fluorine substituents on the benzothiazole ring distinguish it from analogs like N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1) . While both share the 4,6-difluorobenzothiazole group, the target compound’s carboxamide linkage contrasts with the carbohydrazide group in 851988-47-1. Carboxamides generally exhibit greater metabolic stability compared to hydrazides, which are prone to hydrolysis .
Similarly, pyrazole derivatives in (e.g., 3a–3p) feature chloro, cyano, and aryl substituents. For instance, 3d (5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) shares a fluorophenyl group but lacks the dimethylamino propyl side chain. The presence of the dimethylamino group in the target compound likely enhances solubility in acidic environments due to protonation, a property absent in neutral analogs like 3d .
Structural Analogues with Dimethylamino Groups
lists 851979-00-5 (N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide), which lacks the dimethylamino propyl group but shares a fluorobenzothiazole moiety. The dimethylamino group in the target compound may improve membrane permeability or target binding compared to non-aminated analogs .
Key Data Comparison Table
Research Implications and Limitations
The evidence highlights critical structural distinctions but lacks direct biological or pharmacokinetic data for the target compound. For example:
- Fluorine Substitution: The 4,6-difluoro configuration may enhance lipophilicity and binding affinity compared to mono-fluoro analogs like 851979-00-5 .
- Salt Formation : The hydrochloride form likely improves bioavailability over neutral pyrazole derivatives in .
Further studies are needed to evaluate this compound’s efficacy, toxicity, and mechanism of action relative to its analogs.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiazole moiety with a pyrazole core, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₂H₁₅F₂N₃S
- Molecular Weight : 273.33 g/mol
- Key Functional Groups : Benzothiazole, pyrazole, carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Core : Starting with appropriate aniline derivatives and sulfur sources.
- Fluorination : Utilizing reagents like N-fluorobenzenesulfonimide (NFSI).
- Attachment of the Dimethylaminopropyl Group : Through nucleophilic substitution reactions.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a wide range of biological activities including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain management. Studies have demonstrated that certain pyrazole derivatives can achieve significant inhibition percentages compared to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : The compound has potential as an antibacterial agent by inhibiting key enzymes such as DNA gyrase and dihydroorotase. This suggests its use in treating bacterial infections.
- Antitumor Activity : Some pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The inhibition of COX enzymes leads to reduced production of inflammatory mediators.
- DNA Interaction : By targeting DNA gyrase, the compound disrupts bacterial DNA replication processes.
- Cell Signaling Modulation : The compound may affect pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to the target compound:
- Anti-inflammatory Studies : A series of pyrazole compounds were evaluated for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed up to 85% inhibition at specific concentrations .
- Antimicrobial Testing : Research demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are intermediates validated?
Methodological Answer: The synthesis involves multi-step reactions, often starting with the coupling of pyrazole-carboxylic acid derivatives with benzothiazole amines. Key steps include:
- Step 1 : Cyclization of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2 : Reaction with 3-(dimethylamino)propylamine in dimethylformamide (DMF) under inert conditions.
- Step 3 : Fluorination of the benzothiazole moiety using Selectfluor® or similar agents in acetonitrile at 60–80°C.
- Step 4 : Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Validation : Intermediates are confirmed using IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm), and elemental analysis (deviation <0.4% for C, H, N) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 1.5–1.8 ppm) and dimethylamino protons (δ 2.2–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and fluorinated aromatic carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <3 ppm error).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side products?
Methodological Answer: Use Design of Experiments (DoE) frameworks to systematically vary parameters:
- Factors : Temperature (50–90°C), solvent polarity (DMF vs. THF), catalyst loading (K₂CO₃ at 1.0–1.5 equiv).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C in DMF with 1.2 equiv K₂CO₃ yields >85% product).
- Byproduct Analysis : LC-MS tracks impurities (e.g., dehalogenated byproducts) for targeted suppression .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293) and ATP concentration in kinase inhibition assays.
- Stability Studies : Monitor compound degradation in DMSO stock solutions via HPLC over 72 hours .
- Computational Validation : Compare docking poses (e.g., AutoDock Vina) to verify binding mode consistency across structural analogs .
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with kinase domains. Prioritize hydrogen bonds with backbone amides (e.g., Glu95 in PKCθ) and hydrophobic contacts with fluorinated aryl groups .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) for initial dissolution, followed by dilution to ≤1% DMSO.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide) via emulsion-solvent evaporation. Characterize with dynamic light scattering (DLS; target size: 150–200 nm) .
Q. What strategies validate metabolite identification in pharmacokinetic studies?
Methodological Answer:
Q. How are crystallographic data reconciled with spectroscopic results for polymorph identification?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns (2θ = 5–40°) with simulated data from single-crystal structures.
- DSC/TGA : Identify polymorphs via melting point (ΔH fusion) and decomposition profiles. For example, Form I melts at 210°C (ΔH = 120 J/g), while Form II shows a broad endotherm at 190°C .
Q. Tables
| Synthesis Optimization (DoE Example) |
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| Catalyst (K₂CO₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
